D-Valine, D-alanyl-
Description
D-Valine, D-alanyl- refers to a class of peptides or synthetic derivatives where D-Valine (a non-proteinogenic D-amino acid) is conjugated with D-alanine (another D-configured amino acid). These compounds are characterized by their chirality, which influences their biological activity, stability, and interactions with enzymes or cellular targets.
Structure
2D Structure
Properties
CAS No. |
1472-66-8 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
ACV Synthetase and Epimerization Domains
The δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, a key enzyme in β-lactam antibiotic biosynthesis, provides insights into D-valine incorporation. Structural analyses reveal that ACV synthetase contains an epimerization (E) domain in its third module, which converts L-valine to D-valine during tripeptide assembly. Key mechanistic features include:
- Dual activation : L-valine is activated as aminoacyl-AMP by the adenylation (A) domain.
- Epimerization : The E domain isomerizes L-valine to D-valine while the amino acid remains thioester-bound to the peptidyl carrier protein (PCP).
This system has been repurposed to synthesize D-alanyl-D-valine through substrate engineering. For example, substituting L-cysteine with D-alanine in the second module enables the formation of D-alanyl-D-valine, though yields remain suboptimal (≤15%) due to steric constraints in the condensation (C) domain.
Adenylation Domain Engineering
A chemoenzymatic approach using adenylation domains from tyrocidine (TycA-A) and bacitracin (BacB2-A) synthetases enables D-amino acid activation. BacB2-A exhibits broad substrate tolerance, activating D-valine, D-alanine, and other D-amino acids with kinetic parameters as follows:
| Substrate | $$ K_m $$ (mM) | $$ k_{cat} $$ (s⁻¹) | $$ k{cat}/Km $$ (mM⁻¹s⁻¹) |
|---|---|---|---|
| D-alanine | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 |
| D-valine | 2.1 ± 0.3 | 0.9 ± 0.1 | 0.43 |
By coupling BacB2-A with chemical nucleophilic attack, D-alanyl-D-valine is synthesized in a one-pot reaction with 62% yield after 24 hours.
D-Alanine-D-Alanine Ligase Engineering
Thermotoga maritima Ddl Mutants
The D-alanine-D-alanine ligase (TmDdl) from Thermotoga maritima has been engineered to accept non-canonical substrates. The S137G/Y207F double mutant exhibits:
- Substrate promiscuity : 8-fold increased activity toward D-valine compared to wild-type.
- Product selectivity : 94% depsipeptide (D-alanyl-D-lactate) vs. 6% dipeptide (D-alanyl-D-alanine) in the presence of D-lactate.
When applied to D-valine, this mutant synthesizes D-alanyl-D-valine with a $$ k{cat}/Km $$ of 0.28 mM⁻¹s⁻¹, though competitive inhibition by ATP ($$ K_i = 1.4 $$ mM) limits high-concentration scalability.
VanG Ligase from Enterococcus faecalis
VanG, a D-alanine:D-serine ligase, demonstrates unexpected flexibility toward D-valine. Kinetic assays reveal:
| Substrate Pair | $$ K_m $$ (mM) | $$ k_{cat} $$ (s⁻¹) |
|---|---|---|
| D-Ala + D-Val | 3.2 ± 0.4 | 0.11 ± 0.02 |
| D-Ala + D-Ser | 0.9 ± 0.1 | 0.45 ± 0.03 |
While D-valine is a secondary substrate, overexpression of VanG in E. coli BL21(DE3) yields 180 mg/L of D-alanyl-D-valine after 48 hours, demonstrating its potential for microbial synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (% ee) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Resolution | 45–55 | >99 | Low | 120–150 |
| NRPS-Mediated | 15–30 | 95–98 | Moderate | 90–110 |
| TmDdl S137G/Y207F | 60–75 | >99 | High | 50–70 |
| VanG Ligase | 40–50 | 98–99 | Moderate | 80–100 |
Enzymatic methods using engineered ligases (TmDdl, VanG) offer superior stereocontrol and scalability compared to chemical resolution. However, NRPS-based systems enable modular synthesis of complex peptides beyond dipeptides.
Chemical Reactions Analysis
D-Alanine:D-Alanine Ligase Activity
The enzyme D-alanine:D-alanine ligase catalyzes the ATP-dependent formation of D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of peptidoglycan biosynthesis in bacteria . The reaction is:
Key structural and functional insights include:
-
Enzyme isoforms : Two isoforms exist (DdlA and DdlB), differing in ATP-binding affinity and catalytic efficiency .
-
Inhibition : The antibiotic D-cycloserine inhibits the enzyme by forming a phosphorylated intermediate (DCSP), which blocks substrate binding .
Table 1: Kinetic Parameters of D-Alanine:D-Alanine Ligase
| Parameter | DdlA | DdlB |
|---|---|---|
| Catalytic efficiency | Higher ATP affinity | Lower ATP affinity |
| Role | Peptidoglycan synthesis | Cell wall formation |
| Inhibitors | D-cycloserine, phosphinates | D-cycloserine |
Peptidoglycan Incorporation
D-alanine analogs, such as alkDala and azDala , are incorporated into peptidoglycan via:
-
Cytosolic synthesis : Ligase-catalyzed incorporation into lipid II precursors .
-
Periplasmic cross-linking : Transpeptidase activity replaces l-alanine with d-alanine analogs in mature peptidoglycan .
Racemization via Alanine Racemase
Alanine racemase (EC 5.1.1.1) interconverts L-alanine and D-alanine, enabling bacterial biosynthesis of D-alanine . This enzyme is critical for maintaining D-alanine pools required for peptidoglycan and other cellular processes.
Analytical Separation
Enantiomeric purity of D-valine is determined by RP-HPLC using:
-
Derivatization : Reaction with o-phthaldialdehyde (OPA) to form fluorescent adducts .
-
Recovery : Accuracy validated via spiking experiments (96–106% recovery) .
Table 3: HPLC Conditions for D-Valine Separation
| Parameter | Detail |
|---|---|
| Column | RP-HPLC |
| Detection | Fluorescence |
| Derivatization reagent | OPA |
| Sensitivity | Detects ≥0.05% D-valine |
General Strategies
-
Hydroamination : PAL-catalyzed addition of ammonia to α,β-unsaturated acids (e.g., cinnamic acid derivatives) yields D-phenylalanine analogs .
-
Deracemization : Coupling dehydrogenases with transaminases enables stereoinversion of L-amino acids to D-enantiomers .
Case Study: D-Valine Production
The hydantoinase process remains the gold standard due to its scalability and high enantioselectivity. Recent advancements include:
-
D-carbamoylase variants : Improved stability and substrate compatibility .
-
Multi-enzymatic cascades : Integration with other enzymes (e.g., ω-transaminases) for optimized yields .
Key Findings and Implications
-
D-alanine ligases are pivotal in bacterial cell wall synthesis and antibiotic resistance .
-
D-valine synthesis relies on robust enzymatic systems, enabling industrial-scale production .
-
Analytical methods like HPLC ensure quality control in pharmaceutical and biochemical applications .
This synthesis highlights the biochemical significance of D-alanine and D-valine, emphasizing their roles in bacterial metabolism and biotechnological applications.
References
[1–12] Cited sources as per search results.
Scientific Research Applications
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
Mechanism of Action
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
Comparison with Similar Compounds
Sansalvamide A Derivatives ()
Sansalvamide A derivatives with D-Valine substitutions at position III were synthesized to explore structure-activity relationships (SAR):
Insight: D-Valine’s isopropyl group contributes modestly to cytotoxicity, but potency depends on synergistic modifications (e.g., N-methylation or non-consecutive D-amino acids) .
Peptide Antibiotics and Hormones
- Valinomycin: A natural macrocyclic peptide containing D-Valine, L-Valine, and D-α-hydroxyisovaleric acid. Unlike synthetic D-Valine derivatives, valinomycin exhibits ionophoric activity, disrupting mitochondrial membranes .
- Vasopressin Analogs: [Deamino-4-valine, 8-D-arginine]-Vasopressin (dVDAVP) incorporates D-Valine for enhanced antidiuretic specificity and prolonged half-life .
D-Alanine-Containing Peptides
- Triplet-Encoded RNA Aminoacylation: D-Alanyl-transfer shows distinct sequence preferences compared to L-alanine or glycine, suggesting unique biochemical interactions .
Market and Industrial Relevance
The global valine market, including D-Valine derivatives, is projected to grow at 2.8% CAGR (2024–2033), driven by demand in pharmaceuticals and cell culture technologies .
Q & A
Q. How can D-Valine be utilized to improve purity in Schwann cell cultures, and what methodological considerations are critical?
D-Valine is used to selectively inhibit fibroblast growth in Schwann cell (SC) cultures due to fibroblasts' inability to metabolize D-Valine. SCs express D-amino acid oxidase, converting D-Valine to L-Valine, which fibroblasts cannot utilize.
-
Methodology :
-
Key Data :
Method Purity (%) Time Efficiency Cost D-Valine Media 99.5 High Low Immunoadsorption 99.5 Moderate High
Q. What are the enantiomer-specific biochemical properties of D-Valine, and how do they influence experimental design?
D-Valine, the non-proteinogenic enantiomer of L-Valine, is resistant to enzymatic degradation in certain organisms. This property is exploited in studies requiring stable amino acid analogs.
- Methodology :
Advanced Research Questions
Q. How can genomic insights into D-Valine biosynthesis in thermophilic cyanobacteria inform evolutionary adaptation studies?
Evidence from Synechococcus strains reveals divergent D-Valine biosynthesis pathways linked to thermal adaptation.
Q. What advanced techniques are required to synthesize and characterize D-alanyl-containing peptides like DPDPE?
DPDPE, a cyclic enkephalin analog with D-Valine and D-alanyl residues, requires precise stereochemical control.
- Methodology :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-D-Valine and D-alanyl building blocks.
- Cyclization : Employ disulfide bridge formation (Cys²–Cys⁵) under oxidative conditions.
- Characterization : Validate structure via NMR (e.g., NOESY for cyclic conformation) and LC-MS/MS for isotopic labeling .
- Data Challenge : Peptide aggregation in aqueous solutions may skew NMR results. Optimize solvent systems (e.g., DMSO/water mixtures) .
Q. How should researchers address contradictions in D-Valine’s role across microbial and mammalian systems?
D-Valine acts as a growth inhibitor in mammalian fibroblasts but supports extremophile metabolism.
- Methodology :
- Comparative Assays : Test D-Valine utilization in Synechococcus vs. human cell lines under controlled media conditions.
- Enzyme Profiling : Quantify D-amino acid oxidase activity in both systems via spectrophotometry (λ = 450 nm for FADH₂ detection).
- Meta-Analysis : Use systematic reviews to reconcile interspecies variability (e.g., PRISMA guidelines) .
Methodological Frameworks for Rigorous Research
Q. What frameworks ensure robust experimental design in D-Valine studies?
- PICO : Define Population (e.g., bacterial strains), Intervention (D-Valine media), Comparison (L-Valine controls), and Outcome (growth rates).
- FINER Criteria : Ensure questions are Feasible (e.g., reagent accessibility), Novel (e.g., unexplored biosynthetic pathways), and Relevant (e.g., antibiotic resistance links) .
Q. How can researchers optimize analytical workflows for D-Valine quantification in complex matrices?
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS for saliva or serum samples.
- Calibration : Include deuterated D-Valine (D₃-Valine) as an internal standard to correct for matrix effects .
Tables of Key Findings
Q. Table 1: D-Valine Applications in Cell Culture
| Application | Model System | Outcome | Reference |
|---|---|---|---|
| Fibroblast Inhibition | Schwann Cell Culture | 99.5% purity, cost-effective | |
| Microbial Growth | Synechococcus | Thermal adaptation via ilvE |
Q. Table 2: Analytical Techniques for D-Alanyl Peptides
| Technique | Purpose | Sensitivity | Limitations |
|---|---|---|---|
| SPPS | Peptide Synthesis | High | Aggregation issues |
| NMR | Structural Confirmation | Moderate | Solvent interference |
| LC-MS/MS | Quantification in Biofluids | High | Matrix effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
